Ion channels: Compounds containing these rings often interact with various ion channels, such as voltage-gated calcium channels [ [] ] and nicotinic acetylcholine receptors [ [] ].
G protein-coupled receptors (GPCRs): These receptors are important drug targets, and compounds with similar structures have been reported to interact with GPCRs like serotonin receptors [ [] ] and dopamine receptors [ [] ].
Enzymes: Although less common, interactions with enzymes like histone deacetylases [ [], [] ] and N-myristoyltransferases [ [] ] have been observed for similar compounds.
Related Compounds
L-371,257
Compound Description: L-371,257 is an oxytocin antagonist that exhibits potent activity in vitro and in vivo. []
Relevance: L-371,257 shares a core structure with 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride, featuring both a pyridine ring and a piperidine ring. Notably, L-371,257 possesses an acetylpiperidine moiety linked to the pyridine ring, which presents a structural variation compared to the methoxybenzoylpiperidine moiety in the target compound. This difference in the linker and substituent groups contributes to the distinct pharmacological profiles of these compounds. []
L-372,662
Compound Description: L-372,662 is a potent and selective oxytocin antagonist with excellent oral bioavailability. It displays good potency in vitro (Ki = 4.1 nM, cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in the rat). []
Relevance: L-372,662 represents a modification of L-371,257, where the acetylpiperidine terminus is replaced with various pyridine N-oxide groups. [] This structural modification, while retaining the core pyridine and piperidine rings, results in improved pharmacokinetic properties compared to L-371,257, highlighting the impact of subtle structural variations on the overall drug profile. Similar to L-371,257, L-372,662 also differs from 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride in the linker and substituent groups attached to the pyridine ring.
Compound Description: SSR504734 is a known glycine transporter 1 (GlyT1) inhibitor. []
Relevance: While SSR504734 lacks the pyridine ring present in 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride, it shares the piperidine ring system. This compound served as a starting point for the development of novel GlyT1 inhibitors with enhanced potency. Researchers explored the introduction of heteroaromatic rings to improve activity, indicating the potential relevance of pyridine-containing analogs in this context. [] The exploration of structural variations around the piperidine ring, as seen in SSR504734 and related compounds, underscores the importance of this moiety in modulating GlyT1 activity and suggests that 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride, with its distinct pyridine substitution, could also interact with this target.
Compound Description: This compound is a potent GlyT1 inhibitor (IC50=1.8 nM) with good plasma exposure and brain penetration in rats. [] It was designed by incorporating structural elements from various GlyT1 inhibitor chemotypes, including SSR504734.
Relevance: This compound exhibits potent GlyT1 inhibitory activity and incorporates both a piperidine ring and a pyridine ring in its structure. The presence of these structural features, which are also present in 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride, suggests a potential shared chemical space and possible interactions with similar biological targets. Specifically, the pyridine ring in this compound is directly attached to the carboxamide group, which acts as a linker to the piperidine moiety. This arrangement differs from the ether linkage connecting the pyridine and piperidine rings in the target compound, indicating a potential area for further exploration in structure-activity relationship studies. []
Compound Description: This compound is a key intermediate in the synthesis of various pharmaceutical compounds. []
Relevance: This compound bears a striking structural resemblance to 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride. Both share the core structure of a pyridine ring connected to a piperidin-4-yloxy moiety. The primary difference lies in the substitution on the pyridine ring. This close structural similarity suggests that the two compounds may exhibit overlapping pharmacological profiles or could be used as starting points for developing compounds with similar biological activities. []
Compound Description: This compound has shown potential in the treatment of anaplastic lymphoma kinase-mediated disorders, including various cancers. Crystalline forms A and B of this compound exhibit high bioavailability compared to its salt form. []
Relevance: This compound, while structurally distinct from 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride, shares the presence of a piperidine ring. This shared element highlights the significance of the piperidine moiety in medicinal chemistry and suggests the possibility of exploring structural variations around the piperidine ring in the context of diverse pharmacological targets. [] The compound's activity against anaplastic lymphoma kinase-mediated disorders, which often involve dysregulation of cellular signaling pathways, suggests that modifications of this scaffold, potentially including the incorporation of a pyridine ring as seen in 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride, could lead to compounds with altered target selectivity or potency.
Compound Description: This compound is a potent histone deacetylase (HDAC) inhibitor with potential anticancer activity. It demonstrates significant antiproliferative effects against tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells. []
Relevance: Although this compound lacks a pyridine ring, it features a piperidine ring directly connected to a pyrrolopyrimidine moiety, highlighting a distinct approach to designing HDAC inhibitors. This structural difference, compared to 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride, emphasizes the role of diverse heterocyclic systems in interacting with the HDAC enzyme. The compound's anticancer activity, attributed to its HDAC inhibitory activity, further emphasizes the therapeutic potential of targeting epigenetic mechanisms and suggests that exploring structural variations around the piperidine ring, including substitutions with pyridine derivatives as seen in 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride, could lead to compounds with unique pharmacological profiles. []
Compound Description: ABT-089 is a novel cholinergic channel modulator that demonstrates cognitive-enhancing effects in animal models. [] It exhibits improved oral bioavailability and a reduced adverse effect profile compared to nicotine.
Relevance: ABT-089, while structurally similar to 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride with its pyridine ring, differs significantly in its core structure. Instead of a piperidine ring, it incorporates a pyrrolidine ring linked to the pyridine through a methoxy group. This structural difference likely contributes to its distinct mechanism of action as a cholinergic channel modulator. []
Compound Description: Compound 5a is a potent and orally bioavailable retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist. It demonstrates a robust inhibitory effect on IL-17A production in vitro and in vivo. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.